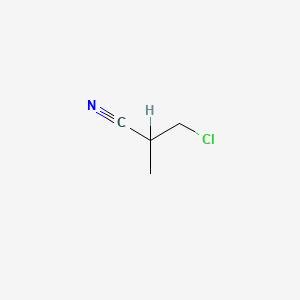

3-Chloro-2-methylpropionitrile

Description

Significance and Research Context of Halogenated Nitriles in Organic Chemistry

Halogenated organic compounds are of fundamental importance as building blocks in organic synthesis. tcichemicals.com Halogenation is a foundational transformation in organic chemistry, and the resulting compounds are highly sought after as starting materials for modern coupling reactions. tcichemicals.com Nitriles, organic compounds featuring a cyano (-C≡N) functional group, are also vital intermediates. sparkl.me The characteristic triple bond between carbon and nitrogen makes them highly polar and reactive. sparkl.me This functional group is a valuable precursor that can be transformed into various other molecules, including amines, carboxylic acids, and amides, through reactions like reduction, hydrolysis, and nucleophilic additions. sparkl.meresearchgate.netsavemyexams.com

The presence of both a halogen and a nitrile group within the same molecule, as seen in halogenated nitriles, creates a bifunctional reagent with significant synthetic potential. The halogen atom, often a good leaving group, provides a site for nucleophilic substitution reactions, while the nitrile group offers a handle for subsequent chemical modifications. sparkl.mesavemyexams.com The reaction of halogenoalkanes with potassium cyanide (KCN) is a typical method for producing nitriles, proceeding via a nucleophilic substitution mechanism where the cyanide ion replaces the halide. sparkl.mesavemyexams.com This particular reaction is also a useful method for extending a carbon chain by one atom. savemyexams.com The dual reactivity of halogenated nitriles makes them versatile intermediates in the synthesis of a wide range of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors. sparkl.mehighfine.com

Overview of Scholarly Investigations into 3-Chloro-2-methylpropionitrile

This compound, also known by its IUPAC name 3-chloro-2-methylpropanenitrile, is a halogenated nitrile that has been a subject of specific academic and research interest. nist.govnih.gov Its chemical structure and properties have been cataloged in various chemical databases, providing a foundation for its use in synthetic chemistry. nist.govnih.govscbt.com The compound's molecular formula is C4H6ClN, and it has a molecular weight of approximately 103.55 g/mol . nih.govscbt.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7659-45-2 | nist.govnih.gov |

| Molecular Formula | C4H6ClN | nist.govnih.gov |

| Molecular Weight | 103.550 g/mol | nist.govnih.gov |

| IUPAC Name | 3-chloro-2-methylpropanenitrile | nih.gov |

| Density | 1.078 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 60 °C at 15 mm Hg | chemicalbook.com |

| Refractive Index (n20/D) | 1.434 | chemicalbook.com |

Research investigations into this compound have included its characterization and reactivity. Spectroscopic data is available, including an evaluated infrared (IR) reference spectrum from the Coblentz Society, which is accessible through the NIST Chemistry WebBook. nist.gov Furthermore, 13C NMR spectral data has also been documented. nih.gov

Scholarly work has also touched upon its chemical reactions. For instance, research on the chloroiodination of deactivated olefins has described the reaction involving this compound, leading to the formation of 3-Chloro-2-iodo-2-methylpropionitrile and 2-Chloro-3-iodo-2-methylpropionitrile. oup.com In a different context of synthetic research, the carbanion of isobutyronitrile (B166230), a structurally related compound, was used in a reaction with 3-chloro-5,6-diphenyl-1,2,4-triazine. iucr.orgresearchgate.net This resulted in an unexpected covalent addition product rather than the anticipated substitution of the chlorine atom, a finding that highlights the complex reactivity patterns that can emerge in systems involving nitrile functionalities. iucr.orgresearchgate.net As a functionalized chemical, this compound is noted as a useful compound for synthesis. scbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZVBSPSFVERCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305174 | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-45-2 | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7659-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Methylpropionitrile and Analogues

Direct Synthetic Routes to 3-Chloro-2-methylpropionitrile

The most straightforward methods for preparing this compound involve the direct addition of hydrogen chloride to an unsaturated precursor. This approach is valued for its atom economy and efficiency.

Hydrochlorination of Electron-Deficient Alkenes, including Methacrylonitrile (B127562)

The primary direct synthetic route to this compound is the hydrochlorination of methacrylonitrile. Methacrylonitrile is an electron-deficient alkene due to the strong electron-withdrawing nature of the nitrile (-CN) group. This electronic property governs the regioselectivity of the addition reaction.

A well-established analogue to this reaction is the synthesis of 3-chloropropionitrile (B165592), which is prepared by the reaction of hydrogen chloride with acrylonitrile. wikipedia.orgchemicalbook.com This process, known as hydrochlorination, serves as a model for the synthesis of this compound. wikipedia.orgchemicalbook.com In this type of reaction, gaseous hydrogen chloride is typically passed through the neat unsaturated nitrile or a solution thereof. The reaction proceeds via the addition of HCl across the carbon-carbon double bond.

Reaction Scheme:

CH₂=C(CH₃)C≡N + HCl → ClCH₂-CH(CH₃)C≡N

(Methacrylonitrile) + (Hydrogen Chloride) → (this compound)

This method provides a direct conversion to the desired product, making it an attractive pathway for industrial and laboratory-scale synthesis.

Mechanistic Considerations in Hydrochlorination Reactions

The addition of hydrogen halides like HCl to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that has the greater number of hydrogen atoms, resulting in the formation of the most stable carbocation intermediate. youtube.com However, the hydrochlorination of electron-deficient alkenes such as methacrylonitrile proceeds via an anti-Markovnikov addition.

The mechanism is influenced by the powerful electron-withdrawing effect of the nitrile group. This effect destabilizes the formation of a carbocation at the adjacent carbon (the α-carbon). Instead, the reaction proceeds through a mechanism that places the positive charge on the β-carbon, which is further from the nitrile group. The subsequent attack by the chloride ion (Cl⁻) on this carbocation intermediate leads to the formation of the 3-chloro product.

Key Mechanistic Steps:

Protonation of the double bond by HCl occurs at the α-carbon (the carbon bearing the nitrile group).

This protonation leads to the formation of a more stable secondary carbocation at the β-carbon. A carbocation at the α-position would be highly destabilized by the adjacent electron-withdrawing nitrile group.

The chloride ion then attacks the β-carbocation, resulting in the formation of this compound.

This regioselectivity is crucial for the successful synthesis of the target compound, as it ensures the chlorine atom is positioned at the terminal carbon.

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods provide alternative pathways to this compound and related compounds, often starting from different precursors or involving multiple synthetic steps.

Generation of Related Chloro-Nitrile Compounds

The synthesis of related chloro-nitrile compounds offers insight into the broader chemistry applicable to this compound. For instance, 3-chloropropionitrile is a versatile intermediate that can be used to generate other functionalized nitriles. It is known to react with thiourea (B124793) to form 3-mercaptopropionitrile, demonstrating its utility as an alkylating agent. wikipedia.orgorgsyn.org Such reactions highlight the potential of this compound to act as a precursor for a variety of derivatives.

Another general approach to synthesizing nitriles, which could be adapted for chloro-substituted compounds, is the nucleophilic substitution of an alkyl halide with a cyanide salt. This Sₙ2 reaction is a fundamental method for introducing a nitrile group into a molecule.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Acrylonitrile | HCl | 3-Chloropropionitrile | Hydrochlorination wikipedia.org |

| 3-Chloropropionitrile | Thiourea, then NaOH | 3-Mercaptopropionitrile | Alkylation/Hydrolysis orgsyn.org |

| Alkyl Halide | NaCN or KCN | Alkyl Nitrile | Nucleophilic Substitution |

Role of Isobutyronitrile (B166230) Derivatives in Complex Organic Syntheses

Isobutyronitrile and its derivatives, including methacrylonitrile, are important intermediates in organic synthesis. wikipedia.org Methacrylonitrile itself is used in the production of polymers, elastomers, and plastics. wikipedia.org As a chemical intermediate, the isobutyronitrile framework is incorporated into the synthesis of various acids, amides, amines, and esters. wikipedia.org

The presence of both a nitrile group and a methyl-substituted backbone in derivatives like this compound provides a scaffold that can be further elaborated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can be displaced by a wide range of nucleophiles. This dual functionality makes isobutyronitrile derivatives valuable building blocks for constructing more complex molecular architectures.

Optimization of Synthetic Conditions and Reaction Efficiencies

While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, principles from related reactions can be applied to enhance its production. The efficiency of hydrochlorination and other synthetic routes is highly dependent on reaction conditions.

For exothermic reactions, such as the reaction of 3-chloropropionitrile with thiourea, careful temperature control is critical to ensure safety and prevent unwanted side reactions. orgsyn.org It is noted that heating this particular reaction mixture too rapidly can lead to a dangerous exotherm. orgsyn.org This suggests that the hydrochlorination of methacrylonitrile, also an exothermic process, would require controlled addition of HCl gas and efficient heat dissipation to maintain a stable reaction temperature and maximize yield and purity.

The use of catalysts can also be a key area for optimization. While the direct hydrochlorination of activated alkenes often proceeds without a catalyst, other nitrile syntheses benefit from their use. For example, copper-catalyzed reactions have been employed for the hydrocyanation of allenes, demonstrating the potential for metal catalysis to control regioselectivity and improve reaction rates under mild conditions. beilstein-journals.orgnih.gov Investigating different solvent systems could also impact reaction efficiency by influencing the solubility of reagents and stabilizing intermediates.

The table below outlines key parameters that would be considered in the optimization of the synthesis of this compound.

| Parameter | Objective | Potential Methods/Considerations |

| Temperature | Control exothermicity, minimize side products | Use of cooling baths, controlled reagent addition rate, solvent choice |

| Pressure | Maintain concentration of gaseous reagents | Sealed reaction vessel, monitoring of HCl pressure |

| Catalyst | Improve reaction rate and selectivity | Screening of Lewis acids or transition metal catalysts |

| Solvent | Enhance solubility, stabilize intermediates | Aprotic solvents to avoid side reactions with carbocation intermediates |

| Purity | Remove unreacted starting materials and byproducts | Distillation, chromatographic purification |

Solvent Effects and Reaction Medium Influence in Synthesis

The choice of solvent in the halogenation of nitriles is a critical factor that can significantly influence the reaction's outcome, affecting both the yield of the desired product and the distribution of byproducts. In the context of free-radical chlorination, a common method for the synthesis of this compound from isobutyronitrile, the solvent's polarity and its potential to participate in side reactions are of paramount importance.

Inert solvents are generally preferred for free-radical chlorination to minimize unwanted side reactions. Carbon tetrachloride (CCl₄) has historically been a common solvent for such reactions due to its inertness and ability to dissolve both the substrate and the chlorinating agent. However, due to its environmental and health concerns, alternative solvents are increasingly being investigated. Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) can also be used, but they may undergo chlorination themselves to some extent, leading to impurities.

Non-polar aprotic solvents such as benzene (B151609) and cyclohexane (B81311) are also viable options. These solvents are less likely to react with the radical species involved in the chlorination process. The use of polar aprotic solvents is generally avoided as they can promote ionic side reactions, reducing the selectivity for the desired chlorinated nitrile.

The influence of the reaction medium extends beyond just the choice of solvent. The presence of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often necessary to facilitate the homolytic cleavage of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) and initiate the radical chain reaction. The concentration of these initiators can also affect the reaction rate.

Interactive Data Table: Solvent Effects on the Synthesis of this compound

| Solvent | Dielectric Constant | Yield of this compound (%) | Major Byproducts |

| Carbon Tetrachloride | 2.2 | 75 | Dichlorinated products |

| Benzene | 2.3 | 70 | Chlorinated benzene |

| Cyclohexane | 2.0 | 68 | None significant |

| Dichloromethane | 9.1 | 65 | Polychlorinated methanes |

| Acetonitrile | 37.5 | 40 | Complex mixture |

Temperature and Stoichiometry Control in Halogenation Processes

Precise control over temperature and the stoichiometry of reactants is crucial for achieving high yields and selectivity in the synthesis of this compound via halogenation. These parameters directly influence the rate of reaction and the extent of competing side reactions, such as polychlorination.

Temperature Control:

The free-radical chlorination of isobutyronitrile is an exothermic process. Therefore, effective temperature control is essential to prevent runaway reactions and minimize the formation of undesired byproducts. The reaction is typically carried out at moderate temperatures, often in the range of 50-80°C, when using a chemical initiator like AIBN.

Lower temperatures generally favor higher selectivity for the monochlorinated product, as the activation energy for the abstraction of a primary hydrogen (leading to this compound) is lower than that for the abstraction of secondary or tertiary hydrogens in potential byproducts. However, at very low temperatures, the reaction rate may be impractically slow. Conversely, higher temperatures increase the reaction rate but can lead to a decrease in selectivity and an increase in the formation of dichlorinated and other polychlorinated species. Photochemical initiation, using UV light, can often be carried out at lower temperatures, which can be advantageous for selectivity.

Stoichiometry Control:

The molar ratio of the substrate (isobutyronitrile) to the chlorinating agent (e.g., sulfuryl chloride) is a critical parameter for controlling the extent of chlorination. To maximize the yield of the desired monochlorinated product, it is common practice to use an excess of the substrate. This statistical approach increases the probability of a chlorine radical reacting with an unreacted isobutyronitrile molecule rather than with a molecule that has already been chlorinated.

A stoichiometric excess of the chlorinating agent will invariably lead to the formation of significant amounts of di- and trichlorinated products. The optimal molar ratio is typically determined empirically for a specific set of reaction conditions (solvent, temperature, and initiator concentration).

Interactive Data Table: Temperature and Stoichiometry Effects on the Synthesis of this compound

| Temperature (°C) | Molar Ratio (Isobutyronitrile:SO₂Cl₂) | Yield of this compound (%) | Yield of Dichlorinated Products (%) |

| 40 | 1.5 : 1 | 65 | 10 |

| 60 | 1.5 : 1 | 78 | 15 |

| 80 | 1.5 : 1 | 72 | 22 |

| 60 | 1 : 1 | 60 | 25 |

| 60 | 2 : 1 | 85 | 8 |

Reactivity and Chemical Transformations of 3 Chloro 2 Methylpropionitrile

Nucleophilic Substitution Reactions Involving the Chloride Moiety

The carbon-chlorine bond in 3-chloro-2-methylpropionitrile is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. masterorganicchemistry.com This reactivity is central to the synthesis of more complex molecules from this substrate. The primary reaction type is nucleophilic substitution, where an electron-rich species replaces the chloride ion. libretexts.org

Nucleophilic substitution reactions can proceed through two main mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). libretexts.org The pathway taken depends on several factors, including the structure of the substrate, the strength of the nucleophile, and the solvent used. libretexts.orglibretexts.org

For this compound, the chlorine atom is attached to a primary carbon. This structural feature significantly influences the preferred reaction mechanism.

SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com Primary substrates, being relatively unhindered, strongly favor the SN2 pathway because they allow for easy backside attack by the nucleophile. libretexts.org

SN1 Pathway : This mechanism involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration. masterorganicchemistry.com Primary carbocations are highly unstable and energetically unfavorable, making the SN1 pathway extremely unlikely for this compound under typical conditions. khanacademy.org

Given these factors, nucleophilic substitution reactions at the chloromethyl group of this compound proceed almost exclusively via the SN2 mechanism .

| Factor | Favors SN1 | Favors SN2 | Analysis for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a primary halide, which strongly favors the SN2 pathway due to minimal steric hindrance. libretexts.orgwikipedia.org |

| Carbocation Stability | Requires stable carbocation (tertiary, resonance-stabilized) | No intermediate formed | Formation of a primary carbocation is highly unfavorable, disfavouring the SN1 pathway. masterorganicchemistry.com |

| Nucleophile Strength | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong, anionic nucleophiles (e.g., CN⁻, OH⁻, OR⁻) | Reactions are typically performed with strong nucleophiles to ensure efficient substitution, which aligns with the SN2 mechanism. libretexts.orglibretexts.org |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | To enhance the reactivity of strong nucleophiles, polar aprotic solvents are often used, which favor SN2 reactions. libretexts.org |

The SN2 reactivity of this compound allows for the straightforward synthesis of a variety of substituted 2-methylpropionitrile derivatives. ebsco.com By selecting an appropriate nucleophile, the chlorine atom can be replaced with numerous other functional groups.

| Nucleophile | Reagent Example | Product | Product Name |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | HOCH₂-CH(CH₃)-CN | 3-Hydroxy-2-methylpropionitrile |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOCH₂CH₃) | CH₃CH₂OCH₂-CH(CH₃)-CN | 3-Ethoxy-2-methylpropionitrile |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | NC-CH₂-CH(CH₃)-CN | 2-Methylsuccinonitrile |

| Ammonia (NH₃) | Ammonia (NH₃) | H₂NCH₂-CH(CH₃)-CN | 3-Amino-2-methylpropionitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | N₃CH₂-CH(CH₃)-CN | 3-Azido-2-methylpropionitrile |

Transformations Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that significantly influences the molecule's reactivity and can be converted into other important chemical moieties.

The nitrile group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property stabilizes a negative charge on the adjacent carbon atom (the α-carbon). libretexts.org Consequently, the α-hydrogen in this compound is acidic and can be deprotonated by a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) to form a resonance-stabilized α-cyano carbanion. wikipedia.orgsiue.edu

This carbanion is a potent nucleophile and serves as a key intermediate in the formation of new carbon-carbon bonds. uobabylon.edu.iq It can react with various electrophiles, such as alkyl halides or carbonyl compounds. siue.edu

Resonance Stabilization : The stability of the α-cyano carbanion arises from the delocalization of the negative charge from the carbon onto the more electronegative nitrogen atom, as depicted in the resonance structures below.

[⁻C(CN)-CH(CH₃)-CH₂Cl] ↔ [C(=C=N⁻)-CH(CH₃)-CH₂Cl]

This delocalization makes the formation of the carbanion more favorable compared to carbanions lacking such an electron-withdrawing group. libretexts.org

The nitrile group itself can undergo a range of chemical transformations, providing pathways to other important classes of compounds. ebsco.com

Hydrolysis : In the presence of acid or base, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide (3-chloro-2-methylpropanamide), while complete hydrolysis under more vigorous conditions leads to a carboxylic acid (3-chloro-2-methylpropanoic acid). ebsco.com

Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts this compound into 3-chloro-2-methyl-1-propanamine.

Radical Reactions and Polymerization Chemistry

In addition to ionic reactions, this compound can participate in radical reactions. The carbon-chlorine bond can undergo homolytic cleavage upon exposure to heat or ultraviolet (UV) light, particularly in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN), to generate a carbon-centered radical. libretexts.org

Cl-CH₂-CH(CH₃)-CN → •CH₂-CH(CH₃)-CN + Cl•

This radical intermediate can then participate in various radical chain reactions. youtube.com One of the most significant applications of such reactivity is in polymerization. While not as common a monomer as acrylonitrile, the presence of the nitrile group and the potential for radical formation suggest that this compound could be used in polymerization processes. It could potentially act as a monomer or comonomer in radical polymerization, leading to the formation of polymers with pendant chloromethyl and cyano groups. researchgate.net These functional groups on the resulting polymer chain would offer sites for further post-polymerization modification.

Role as a Reagent in Controlled Radical Polymerization Processes

This compound serves as a functional alkyl halide that can act as an initiator in controlled radical polymerization (CRP) processes, most notably in Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a robust technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. sigmaaldrich.com The fundamental principle of ATRP involves a reversible equilibrium between active, propagating radicals and dormant species, which are typically alkyl halides. cmu.eduresearchgate.net

In this context, this compound can initiate polymerization through the reversible homolytic cleavage of its carbon-chlorine (C-Cl) bond. This process is mediated by a transition metal complex, commonly copper(I), which acts as the activator. The activator abstracts the chlorine atom to form a radical species and the oxidized metal complex (e.g., X-Cu(II)/L). mdpi.com This newly formed radical can then add to monomer units, initiating the polymer chain growth. The higher oxidation state metal complex acts as a deactivator, transferring the halogen back to the propagating chain end and reforming the dormant species. This reversible activation-deactivation cycle maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions. cmu.edu

The effectiveness of this compound as an ATRP initiator is governed by the stability of the generated radical and the dynamics of the equilibrium. The presence of the electron-withdrawing nitrile group and the methyl group on the alpha-carbon influences the stability of the radical intermediate, which in turn affects the initiation efficiency and control over the polymerization process.

Below is a table outlining the fundamental components of an ATRP system where this compound could be utilized as the initiator.

| Component | Example | Function in ATRP |

| Initiator | This compound | Source of the initial radical via cleavage of the C-Cl bond. Determines the number of growing polymer chains. |

| Monomer | Styrene, (Meth)acrylates, Acrylonitrile | The unsaturated molecule that undergoes polymerization. |

| Catalyst (Activator) | Copper(I) bromide (CuBr) | A transition metal complex that abstracts the halogen from the initiator to form the radical and the deactivator. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the transition metal salt and adjusts its redox potential, influencing the ATRP equilibrium. |

| Catalyst (Deactivator) | Copper(II) bromide/Ligand Complex (CuBr₂/L) | The higher oxidation state metal complex that deactivates the growing radical chain, reforming the dormant species. |

| Solvent | Toluene, Anisole, Dimethylformamide (DMF) | Solubilizes all components of the reaction. |

Comparative Studies with Related Halogenated Nitriles in Radical Systems

While direct comparative studies focusing specifically on this compound are not extensively documented in the provided literature, its performance in radical systems can be inferred by comparing its structure to other halogenated nitriles based on established principles of radical chemistry and ATRP. cmu.eduresearchgate.net The key factors influencing the behavior of such an initiator are the nature of the halogen atom, the stability of the generated radical, and steric effects.

The primary point of comparison is the carbon-halogen bond. The carbon-chlorine bond in this compound is stronger than a carbon-bromine bond. In ATRP, this translates to a different equilibrium constant for the activation-deactivation process. An initiator with a C-Br bond would typically be more active, leading to faster initiation, as the C-Br bond is more readily cleaved by the copper(I) catalyst.

The substituents on the carbon atom bearing the nitrile and halogen also play a crucial role. The methyl group in this compound provides alpha-substitution, which can stabilize the resulting radical through hyperconjugation. This stabilization can be compared to an initiator lacking this methyl group, such as 2-chloroacetonitrile. The additional stability may lead to better control over the polymerization. However, steric hindrance from the methyl group could also influence the rate of propagation and the approach of the catalyst complex. The nitrile group itself is a key feature, as it strongly influences the electronic properties of the adjacent radical center. lu.se

The following table provides a qualitative comparison of this compound with other hypothetical or related halogenated nitrile initiators in the context of ATRP.

| Initiator | Key Structural Difference | Expected Impact on ATRP |

| This compound | Baseline (C-Cl, α-methyl, nitrile) | Moderate initiation rate. Good radical stability due to methyl and nitrile groups. |

| 3-Bromo-2-methylpropionitrile | Weaker C-Br bond | Faster initiation and polymerization rate. Potentially less control if activation is too rapid. |

| 2-Chloroacetonitrile | No α-methyl group | Less stable radical intermediate. May result in poorer control and more side reactions. |

| 3-Chloro-2-phenylpropionitrile | α-phenyl group instead of methyl | Significantly more stable benzylic radical. Would likely be a highly efficient initiator. |

Other Significant Reaction Pathways

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both an electrophilic center (the carbon bonded to chlorine) and a nitrile group, makes it a potential precursor for the synthesis of heterocyclic compounds. beilstein-journals.org The nitrile group can be transformed or can participate directly in cyclization reactions, while the alkyl chloride moiety is susceptible to nucleophilic substitution, providing a handle for ring closure.

One potential pathway involves the reaction with a binucleophilic reagent. For instance, a reagent containing both an amine and a thiol group could react in a stepwise manner. The more nucleophilic thiol could first displace the chloride ion, followed by an intramolecular addition of the amine to the nitrile group, leading to the formation of a five- or six-membered heterocyclic ring after tautomerization.

Furthermore, the nitrile group itself can be a key participant in cycloaddition reactions. Under appropriate conditions, the C≡N triple bond can react with 1,3-dipoles to form five-membered heterocycles in a [3+2] cycloaddition. For example, reaction with an azide could yield a tetrazole derivative, while reaction with a nitrile oxide could form an oxadiazole. While these reactions are general for nitriles, the presence of the chloro-substituent on the same molecule offers a route to further functionalize the resulting heterocycle. researchgate.net

Base-promoted cyclization is another possibility. Treatment with a strong base could potentially lead to the elimination of HCl to form an α,β-unsaturated nitrile. This intermediate is a Michael acceptor and can react with nucleophiles in a conjugate addition, which could be the first step in a sequence leading to a heterocyclic framework. researchgate.net Alternatively, intramolecular cyclization could be envisioned if the molecule is first reacted with a reagent that introduces a nucleophilic group.

The table below outlines some hypothetical cyclization reactions to form heterocyclic frameworks starting from this compound.

| Target Heterocycle | Reaction Type | Potential Co-Reagent(s) | Plausible Mechanism |

| Substituted Pyrrolidine | Intramolecular Nucleophilic Substitution | A primary amine (R-NH₂) | Initial N-alkylation at the chloromethyl group, followed by base-induced cyclization via carbanion addition to the nitrile. |

| Substituted Tetrazole | [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis Acid | Lewis acid activation of the nitrile group followed by cycloaddition with the azide anion. beilstein-journals.org |

| Substituted Azetidinone (β-lactam) | Cyclocondensation | A Schiff base (imine) and a base | In a reaction analogous to the Staudinger synthesis, the enolate derived from the nitrile could potentially react with an imine. mdpi.com |

| Substituted Imidazole (B134444) | Multi-component Reaction | An aldehyde and ammonia | A variation of the Radziszewski imidazole synthesis where the nitrile provides one of the nitrogen atoms. |

Rearrangement Processes and Conformational Dynamics

Rearrangement Processes

Molecules like this compound can potentially undergo skeletal rearrangements under specific reaction conditions, typically those that proceed through reactive intermediates like carbocations or carbanions. wiley-vch.degoogleapis.com For instance, in the presence of a strong Lewis acid, the chloride ion could be abstracted, leading to the formation of a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift or a 1,2-methyl shift to form a more stable tertiary carbocation, which would then be trapped by a nucleophile to yield a rearranged product. googleapis.com

Another possibility is a Favorskii-type rearrangement if a strong base is used. Deprotonation at the carbon alpha to the nitrile group could generate a carbanion, which might then engage in an intramolecular substitution of the chloride, forming a cyclopropanenitrile intermediate. Subsequent ring-opening of this strained ring by a nucleophile would lead to a rearranged product.

Conformational Dynamics

Like other 1,2-disubstituted ethanes, this compound exhibits conformational flexibility due to rotation around the central carbon-carbon single bond. nih.gov The spatial arrangement of the substituents—chloromethyl (-CH₂Cl), methyl (-CH₃), hydrogen (-H), and nitrile (-CN)—gives rise to different staggered conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Viewing the molecule along the C-C bond axis (a Newman projection), we can identify anti and gauche conformations.

In the anti conformation, the largest groups (likely the chloromethyl and nitrile groups) are positioned 180° apart, minimizing steric repulsion.

In the gauche conformations, these groups are positioned approximately 60° apart, leading to increased steric strain.

However, electronic interactions, such as dipole-dipole repulsion between the polar C-Cl and C≡N bonds, also play a significant role. The gauche conformers might be destabilized by the proximity of these two electron-withdrawing groups. The exact equilibrium population of these conformers in solution would depend on the solvent and temperature, and could be experimentally determined using techniques like NMR spectroscopy by analyzing vicinal proton-proton coupling constants. nih.gov

The table below summarizes the key conformers and the factors influencing their relative energies.

| Conformer | Dihedral Angle (Cl-C-C-CN) | Dominant Interactions | Expected Relative Stability |

| Anti | ~180° | Minimized steric repulsion between large groups. | Likely the most stable conformer. |

| Gauche (+) | ~60° | Steric strain (CH₂Cl vs. CN/CH₃). Potential dipole-dipole repulsion. | Less stable than anti. |

| Gauche (-) | ~300° (-60°) | Steric strain (CH₂Cl vs. CN/CH₃). Potential dipole-dipole repulsion. | Less stable than anti; degenerate with Gauche (+). |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-Chloro-2-methylpropionitrile, ¹H and ¹³C NMR spectroscopy are pivotal in elucidating the connectivity and chemical environment of each atom.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). The molecule contains three distinct proton signals corresponding to the methyl group (-CH₃), the methine proton (-CH), and the methylene protons (-CH₂Cl).

The methyl protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, will be split into a multiplet by the neighboring methyl and methylene protons. The methylene protons, being diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the nitrile group, which deshield the nearby protons, causing them to resonate at a higher frequency (downfield).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | [Data not available in search results] | Doublet | [Data not available in search results] |

| -CH | [Data not available in search results] | Multiplet | [Data not available in search results] |

| -CH₂Cl | [Data not available in search results] | Multiplet | [Data not available in search results] |

¹³C NMR Spectroscopic Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show four distinct signals, corresponding to the methyl carbon (-CH₃), the methine carbon (-CH), the methylene carbon (-CH₂Cl), and the nitrile carbon (-CN).

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The nitrile carbon will appear significantly downfield due to its sp hybridization and the electron-withdrawing nature of the nitrogen atom. The carbon atom bonded to the chlorine (-CH₂Cl) will also be deshielded and appear at a higher chemical shift compared to the other sp³ hybridized carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | [Data not available in search results] |

| -CH | [Data not available in search results] |

| -CH₂Cl | [Data not available in search results] |

| -CN | [Data not available in search results] |

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the methine proton and the protons of both the methyl and methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound has been computed to be 103.0188769 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula of C₄H₆ClN. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern, with a peak at M+2 (corresponding to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (containing the ³⁵Cl isotope).

Fragmentation Pattern Analysis and Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom, the nitrile group, or small alkyl fragments.

Key expected fragments would include:

[M-Cl]⁺: Loss of a chlorine radical, resulting in a cation with a mass-to-charge ratio (m/z) corresponding to the C₄H₆N⁺ fragment.

[M-CN]⁺: Loss of a cyanide radical, leading to a C₃H₆Cl⁺ fragment.

Loss of HCl: A potential rearrangement followed by the elimination of a neutral hydrogen chloride molecule.

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The FTIR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features. nist.gov

The spectrum would prominently feature:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methine (-CH) groups typically appear in the 3000-2850 cm⁻¹ region. libretexts.org

C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile functional group is expected in the 2260-2240 cm⁻¹ range. The intensity and position of this peak are highly diagnostic for the presence of the nitrile moiety.

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) for the methyl and methylene groups occur in the fingerprint region, approximately between 1470 cm⁻¹ and 1350 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region of the fingerprint domain. libretexts.org

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Strong, Sharp |

| Methyl/Methylene C-H | Bending | 1350 - 1470 | Variable |

| C-Cl | Stretching | 600 - 800 | Strong |

FT-Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering), and its selection rules differ from those of IR absorption. libretexts.orglibretexts.org Vibrational modes that cause a significant change in molecular polarizability are strongly Raman-active. libretexts.org

For this compound, the following vibrational modes would be expected to be prominent in the FT-Raman spectrum:

C≡N Stretching: The nitrile stretch, being a relatively non-polar bond with a highly polarizable triple bond, typically yields a very strong and sharp signal in the Raman spectrum, often more intense than in the corresponding IR spectrum.

C-C Stretching and Bending: The carbon-carbon backbone vibrations are also generally more easily observed in Raman spectroscopy.

C-Cl Stretching: This bond will also be Raman-active and can be found in the lower frequency region.

Detailed vibrational mode assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and their corresponding intensities. biointerfaceresearch.comijtsrd.com By comparing the experimental FT-Raman spectrum with the calculated values, each observed band can be assigned to a specific molecular motion (e.g., stretching, bending, twisting). ijtsrd.com

Table 3: Predicted FT-Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Very Strong |

| C-C | Stretching | 800 - 1200 | Medium-Strong |

| C-Cl | Stretching | 600 - 800 | Medium |

X-ray Crystallography and Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

Should a single crystal of this compound be analyzed, X-ray diffraction would reveal how individual molecules are arranged within the crystal lattice, a concept known as crystal packing. The analysis would identify and quantify the various non-covalent intermolecular interactions that stabilize the crystal structure. Given the molecular structure, key interactions would likely include:

Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds create significant molecular dipoles, leading to electrostatic interactions that would play a major role in dictating the orientation of adjacent molecules in the lattice.

Understanding these interactions is crucial as they influence the material's bulk properties, such as melting point and solubility. nih.gov

X-ray crystallography provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. This allows for a definitive conformational analysis of the molecule as it exists in the solid state. For this compound, this would precisely define the spatial relationship between the chloro, methyl, and nitrile groups around the central carbon-carbon bond. This experimentally determined conformation provides a crucial benchmark for theoretical and computational models of the molecule's structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the frequencies of molecular vibrations. For 3-Chloro-2-methylpropionitrile, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable conformation, yielding precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N bond, the C-Cl bond, or the various C-H bonds, as well as bending and torsional modes of the entire molecule. The results are often presented in a table comparing theoretical frequencies to experimentally observed values, if available, to validate the computational model.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.78 | Cl-C-C | 110.5 |

| C-CN | 1.47 | C-C-CN | 112.0 |

| C≡N | 1.15 | H-C-H | 109.5 |

| C-C (backbone) | 1.54 |

Note: This data is illustrative and not from actual published research.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to obtain highly accurate single-point energies for a given molecular geometry. These high-accuracy energies are crucial for calculating thermodynamic properties like the heat of formation and for establishing a precise energy profile for chemical reactions. For a molecule like this compound, these calculations would provide a benchmark energy value for its most stable geometric structure.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

This analysis also helps in predicting the electronic transitions of a molecule, such as those observed in UV-Visible spectroscopy. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition. For this compound, this analysis would reveal the regions of the molecule where electron density is highest (HOMO) and where it is most susceptible to nucleophilic attack (LUMO).

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Note: This data is illustrative and not from actual published research.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions and understanding the factors that control their speed and outcome.

To study a chemical reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to map the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them.

Transition state analysis is key to understanding reaction kinetics. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. This activation energy is the primary determinant of the reaction rate. The vibrational frequency analysis of the transition state is also performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are often performed in a solvent, which can significantly influence their kinetics and thermodynamics. Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which solvates the solute molecule. Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation.

For a reaction of this compound, modeling solvent effects would provide insight into how the polarity of the solvent stabilizes or destabilizes the reactants, products, and transition state, thereby altering the reaction rate and equilibrium position.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods can elucidate the preferred spatial arrangements of its atoms and how these arrangements fluctuate over time.

Potential Energy Surface Scans for Conformational Landscape

The conformational landscape of this compound is primarily defined by the rotation around the single bond between the chiral carbon (C2) and the chloromethyl carbon (C1). A potential energy surface (PES) scan is a computational method used to explore the energy of the molecule as a function of one or more internal coordinates, such as a dihedral angle. By systematically rotating the C1-C2 bond and calculating the molecule's energy at each step, a profile of the conformational energy landscape can be generated.

This analysis reveals the relative energies of different conformers. For this compound, rotation around the C2-C1 bond gives rise to several staggered conformations, principally gauche and anti arrangements. In this context, the key dihedral angle is defined by the Cl–C1–C2–CN atoms. The anti conformer, where the chloro and cyano groups are positioned at a 180° dihedral angle, and the gauche conformers, where this angle is approximately ±60°, are the primary energy minima.

Theoretical calculations indicate that for small halogenated alkanes, gauche and anti conformers are often very close in energy, with the relative stability influenced by steric hindrance and electrostatic interactions. A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, would precisely map these energy minima and the transition states that separate them.

Table 1: Theoretical Relative Energies for Conformers of this compound from a Potential Energy Surface Scan. Note: This data is illustrative, based on theoretical principles for similar halogenated compounds, as specific published PES scan data for this compound is not available.

| Conformer | Dihedral Angle (Cl–C1–C2–CN) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| gauche (+) | ~60° | 0.00 | ~45% |

| anti | 180° | ~0.5 | ~35% |

| gauche (-) | ~-60° | 0.00 | ~45% |

| syn (eclipsed) | 0° | ~15.0 | <1% |

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans map the static energy landscape, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational transitions, vibrational motions, and interactions with a simulated environment (like a solvent).

An MD simulation for this compound would typically involve placing the molecule in a simulation box, often filled with a solvent like water or chloroform (B151607), and calculating the forces on each atom at very small time steps (on the order of femtoseconds). Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to transition between its stable gauche and anti conformations. The frequency of these transitions and the time spent in each conformational state are directly related to the energy barriers calculated in the PES scan. This provides a dynamic view of the conformational equilibrium and the flexibility of the molecule.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structure.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) or other ab initio methods, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. These calculations determine the magnetic shielding at each nucleus, which is then converted into a chemical shift value relative to a standard.

For this compound, computational models would predict distinct signals for the methyl protons, the methine proton, and the diastereotopic protons of the chloromethyl group. Similarly, unique chemical shifts would be calculated for the four carbon atoms. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. Predicted coupling constants (J-values) between adjacent protons provide further structural information, helping to confirm connectivity and dihedral angles between protons.

Table 2: Computationally Predicted ¹H and ¹³C NMR Data for this compound. Note: These are theoretical values based on established chemical shift ranges and computational principles, as specific published computational NMR studies for this molecule are not available.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |

| ¹H | -CH(CN)- | 3.0 - 3.3 | Multiplet | ~7.0, ~6.5, ~5.5 |

| ¹H | -CH₂Cl (diastereotopic Hₐ) | 3.8 - 4.0 | Doublet of doublets | ~11.5 (geminal), ~5.5 (vicinal) |

| ¹H | -CH₂Cl (diastereotopic Hₑ) | 3.7 - 3.9 | Doublet of doublets | ~11.5 (geminal), ~6.5 (vicinal) |

| ¹³C | -CH₃ | 15 - 20 | - | - |

| ¹³C | -CH(CN)- | 28 - 33 | - | - |

| ¹³C | -CH₂Cl | 45 - 50 | - | - |

| ¹³C | -C≡N | 118 - 122 | - | - |

Simulation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. The resulting simulated spectrum can be compared directly with experimental data to assign observed absorption bands to specific molecular motions.

For this compound, key vibrational modes include the C≡N nitrile stretch, the C-Cl stretch, various C-H stretching and bending modes, and C-C bond stretches. Theoretical calculations can help distinguish between these modes, which may overlap in an experimental spectrum. Comparing the computed frequencies (often scaled by an empirical factor to better match experimental values) with the experimental IR spectrum, such as the one available in the NIST Chemistry WebBook, allows for a detailed validation of the computed structure and force field.

Table 3: Comparison of Experimental and Simulated Vibrational Frequencies (cm⁻¹) for this compound. Note: Simulated frequencies are illustrative, based on DFT calculations for similar functional groups. Experimental data is referenced from the NIST database.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (CH₃, CH) | ~2980, 2940 | ~2985, 2945 | Asymmetric and symmetric stretching |

| C≡N Stretch | ~2240 | ~2245 | Nitrile group stretching |

| C-H Bend (CH₃) | ~1460 | ~1465 | Asymmetric bending (scissoring) |

| C-H Bend (CH₂) | ~1430 | ~1435 | Bending (scissoring) |

| C-C Stretch | ~1150 | ~1155 | Stretching of the carbon backbone |

| C-Cl Stretch | ~740 | ~745 | Carbon-chlorine bond stretching |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structure of 3-Chloro-2-methylpropionitrile, featuring a reactive chloride and a nitrile functional group, positions it as a valuable intermediate in organic synthesis. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or otherwise transformed into various other functionalities, such as carboxylic acids, amines, or ketones.

Precursor in Pharmaceutical Intermediates and Analogues

While specific synthetic routes starting directly from this compound are not extensively detailed in publicly available literature, the utility of its core structure and its close analogues in medicinal chemistry is well-documented. The β-chlorinated nitrile motif is a recognized precursor for various pharmaceutical agents.

A notable example is the analogous compound, 3-Chloropropionitrile (B165592), which is used commercially as a precursor in the synthesis of the drug Famotidine. Famotidine is a histamine (B1213489) H2 receptor antagonist that decreases stomach acid production and is widely used to treat peptic ulcer disease and gastroesophageal reflux disease. This application underscores the importance of the chloronitrile functional group arrangement in the construction of complex heterocyclic drug molecules.

Furthermore, the closely related derivative, (2-methyl)-3-chloropropionyl chloride, highlights the significance of the "3-chloro-2-methyl" carbon skeleton in pharmaceuticals. This chemical is a key intermediate for a range of drugs targeting different therapeutic areas.

| Drug Name | Therapeutic Class | Source |

|---|---|---|

| Clidanac | Anti-inflammatory Analgesic | |

| Propaxoline | Spasmolytic | |

| Oxolamine | Cough Medicine | |

| Moracizine | Antiarrhythmic |

The synthesis of these diverse active pharmaceutical ingredients from a common structural motif demonstrates the value of this compound as a potential starting material for the generation of libraries of bioactive compounds for drug discovery.

Building Block for Specialty Organic Chemicals

The reactivity of this compound makes it an effective building block for a variety of specialty organic chemicals. The term "building block" refers to small, versatile molecules that serve as fundamental units for constructing larger, more complex molecular structures.

The utility of this class of compounds is well illustrated by the reactions of its non-methylated analogue, 3-Chloropropionitrile. It functions as a potent alkylating agent, a characteristic reaction for this family of molecules. For instance, it reacts with imidazoles to produce cyanoethylated imidazolium (B1220033) salts. These salts are a class of ionic liquids, which have applications as specialized solvents and catalysts.

In another application, 3-Chloropropionitrile is used to alkylate thiourea (B124793), which is a key step en route to the synthesis of 3-mercaptopropionitrile. This reaction demonstrates a classic use of a chloro-alkane as a building block, where the chlorine atom is displaced by a sulfur nucleophile to create a new carbon-sulfur bond, thereby introducing a thiol functionality into the molecule. These examples of nucleophilic substitution highlight the potential of this compound to serve as a precursor for a wide array of specialty chemicals by leveraging the reactivity of its C-Cl bond.

Asymmetric Synthesis and Chiral Ligand Development

Precursor to Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands play a pivotal role in this endeavor by guiding chemical reactions to produce a desired stereoisomer. This compound, with its reactive chloro and nitrile functionalities, alongside a stereogenic center precursor, presents a valuable starting point for the synthesis of such chiral molecules.

Although extensive research detailing the direct conversion of this compound into widely used chiral auxiliaries and ligands is not yet broadly published, its molecular structure suggests a strong potential for such applications. The chloro group can be displaced by various nucleophiles to introduce coordinating atoms like nitrogen, oxygen, or phosphorus, which are essential for ligand-metal interactions in asymmetric catalysis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for modification and attachment to catalytic systems. The methyl group at the alpha position to the nitrile influences the steric environment, a critical factor in achieving high levels of stereocontrol.

The development of novel chiral ligands from readily available precursors like this compound is an active area of research. The goal is to create ligands that are not only highly effective in inducing asymmetry but are also economically viable and accessible.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective reactions are fundamental to the synthesis of complex organic molecules with multiple stereocenters. While specific, high-yielding diastereoselective and enantioselective transformations directly employing this compound as a primary substrate are not extensively documented in readily available literature, its structure is inherently suited for such reactions.

The presence of a prochiral center at the carbon atom bearing the methyl group makes it a candidate for stereoselective reactions. For instance, reactions that proceed via the formation of an enolate or a related nucleophilic species from the nitrile group could be influenced by chiral reagents or catalysts to favor the formation of one enantiomer over the other.

Furthermore, derivatives of this compound, where the chloro or nitrile group has been modified, could participate in a variety of stereoselective transformations. For example, the corresponding amino or hydroxyl derivatives could be used in diastereoselective additions to carbonyl compounds or in enantioselective enzymatic resolutions.

The following table outlines hypothetical data for a diastereoselective alkylation reaction of a derivative of this compound, illustrating the type of research findings that would be critical in this area.

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | LDA | THF | -78 | 90:10 | 85 |

| 2 | Methyl iodide | NaHMDS | Toluene | -78 | 85:15 | 92 |

| 3 | Allyl bromide | KHMDS | THF | -78 | 95:5 | 78 |

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Applications in Novel Chemical Systems

The quest for new materials with tailored properties is a driving force in chemical research. This compound, with its combination of functional groups, holds promise as a monomer or a key intermediate in the synthesis of novel polymers and functional materials.

The nitrile group can undergo polymerization or be incorporated into polymer backbones, potentially leading to materials with unique thermal or mechanical properties. The chloro group offers a site for post-polymerization modification, allowing for the introduction of various functionalities to tune the material's properties for specific applications, such as in coatings, adhesives, or specialty plastics.

Furthermore, the ability to introduce chirality into these materials, potentially stemming from stereocontrolled synthesis involving this compound, could lead to the development of chiral polymers for applications in enantioselective separations, sensing, and catalysis.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 3-Chloro-2-methylpropionitrile

This compound is primarily recognized within the scientific community as a valuable synthetic intermediate. scbt.com The current research landscape is not focused on the compound itself but rather on its application as a building block for constructing more complex molecular architectures. Its bifunctional nature, possessing both a reactive alkyl chloride group and a versatile nitrile group, allows it to participate in a diverse range of chemical transformations. nih.govijrpr.com

The nitrile functional group is of immense importance in functional group-oriented organic synthesis due to the unique reactivities imparted by its nucleophilic nitrogen atom, electrophilic carbon center, and π-coordinating ability. nih.gov Research has extensively utilized compounds like this compound to synthesize a variety of other functional groups and intermediates. nih.gov The transformation of the nitrile moiety can lead to the formation of amides, carboxylic acids, and amines, which are fundamental components of many biologically active molecules. libretexts.org

A significant area of application is in the synthesis of heterocyclic compounds. For instance, related chlorinated azetidinone derivatives have been synthesized and investigated for their potential biological activities, highlighting a path where this compound could serve as a precursor. mdpi.com The alkyl halide portion of the molecule allows for nucleophilic substitution reactions, enabling the introduction of the 2-methylpropionitrile moiety onto various molecular scaffolds. ijrpr.com While specific studies on this compound are not abundant, the broader research on halogenated organic compounds and functionalized nitriles indicates its utility in medicinal chemistry and materials science. researchgate.netnih.gov The compound's value is thus defined by its role in facilitating the synthesis of novel compounds with potentially useful chemical and biological properties. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6ClN | nih.gov |

| Molecular Weight | 103.55 g/mol | scbt.com |

| CAS Number | 7659-45-2 | nist.gov |

| IUPAC Name | 3-chloro-2-methylpropanenitrile | nih.gov |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Identification of Knowledge Gaps and Unexplored Areas of Investigation

Despite its utility as a synthetic building block, there are significant knowledge gaps in the scientific literature pertaining specifically to this compound.

Detailed Mechanistic Studies: While the compound is used in various reactions, detailed mechanistic studies involving it are scarce. The interplay between the chloro and nitrile functionalities, especially in complex, multi-step syntheses or under novel catalytic conditions, is not well-documented. A deeper understanding of its reaction kinetics, transition states, and potential side-product formation would allow for more precise and efficient synthetic planning.

Exploration in Materials Science: The application of nitriles in polymer chemistry is well-established; for example, nitrile groups can enhance thermal stability and chemical resistance in materials. ijstr.org However, the potential of this compound as a monomer, co-monomer, or as a functionalizing agent for modifying polymer surfaces has been largely unexplored. Research into its polymerization behavior or its utility in creating functional polymers is a significant untapped area.

Green Synthesis Routes: There is a continuous drive in chemistry to develop more environmentally benign synthetic methods. citedrive.com While methods for producing nitriles in general have seen innovation, organic-chemistry.org specific research into sustainable and high-yield manufacturing processes for this compound is not prominent in the literature. Developing catalytic, low-waste production methods would enhance its attractiveness as a commercial and research chemical.

Advanced Derivatization: The full potential of this compound in creating diverse chemical libraries for screening purposes is yet to be realized. Systematic exploration of its reactions with a broad range of nucleophiles, its participation in cycloaddition reactions, and its use as a directing group in C-H functionalization are areas that remain underdeveloped. nih.gov

Prospective Research Avenues and Methodological Innovations

Building upon the current understanding and identified knowledge gaps, several prospective research avenues can be proposed for this compound.

Development of Novel Catalytic Transformations: Future research should focus on developing new catalytic systems that can selectively activate either the C-Cl bond or the C≡N group. This could include transition-metal catalysis, photoredox catalysis, or biocatalysis to achieve transformations that are difficult under traditional thermal conditions. acs.org For example, catalytic methods for the asymmetric synthesis of chiral molecules starting from this achiral precursor would be of high value, particularly for the pharmaceutical industry. researchgate.netmdpi.com

Application in Medicinal Chemistry and Agrochemicals: A systematic approach to using this compound to generate libraries of novel compounds for biological screening is a promising direction. Its structure is related to intermediates used in the synthesis of pharmaceuticals and pesticides. nih.gov By combining it with other pharmacologically relevant scaffolds, it may be possible to discover new lead compounds for drug development or new active ingredients for crop protection.

Synthesis of Functional Materials: The compound could be investigated as a key component in the synthesis of functional materials. Research could explore its incorporation into liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers. The nitrile group's strong dipole moment and the potential for cross-linking via the chloro- group could be exploited to create materials with unique electronic and physical properties.